

An In-Depth Technical Guide to the Physical Properties of 2-Pentenitrile Liquid

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Compound of Interest

Compound Name: 2-Pentenitrile

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For Researchers, Scientists, and Drug Development Professionals

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This technical guide provides a comprehensive overview of the core physical properties of **2-pentenitrile** liquid. Intended for an audience of researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details the experimental protocols for their determination, and includes a visualization of a key experimental workflow. **2-Pentenitrile** is a clear yellow, flammable liquid and serves as a synthetic intermediate for various chemical products and bioactive substances.^{[1][2]} It is important to distinguish between its isomers, primarily the (E)- and (Z)- isomers, as their physical properties can vary.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-pentenitrile** are summarized in the table below. These properties are crucial for handling, storage, and application in a laboratory or industrial setting.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ N	[3]
Molecular Weight	81.12 g/mol	[1][3]
Appearance	Clear yellow liquid	[1]
Density	See isomer-specific data	
Boiling Point	See isomer-specific data	
Flash Point	24 °C (75.2 °F) - 28.5 °C (83.3 °F)	[3][4][5]
Solubility in Water	5 to 10 mg/mL at 18.9 °C (66 °F); 11.2 g/L at 20 °C	[1][6][7]
Vapor Pressure	6 mmHg at 25 °C (77 °F); 22.2 mmHg at 25 °C	[1][4][5]
Refractive Index	See isomer-specific data	

Isomer-Specific Physical Properties

2-Pentenenitrile commonly exists as (E)- and (Z)- stereoisomers. The spatial arrangement of the substituents around the carbon-carbon double bond influences their physical properties. The data for each isomer are presented below for comparative analysis.

Property	(E)-2-Pentenenitrile	(Z)-2-Pentenenitrile	Source(s)
CAS Number	26294-98-4	25899-50-7	[8][9]
Density	0.831 g/cm ³	0.821 g/mL at 20 °C	[8][10]
Boiling Point	112-114 °C at 760 mmHg	127-128 °C at 766 mmHg	[3][4][10][11]
Refractive Index (n _{20/D})	1.435	1.424	[8][10]

Experimental Protocols

The accurate determination of the physical properties of **2-pentenitrile** relies on standardized experimental methodologies. Below are detailed protocols for measuring key physical constants.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[12] For small sample volumes, the Thiele tube or a similar oil bath apparatus provides an efficient means of determination.^{[13][14]}

Apparatus:

- Thiele tube or beaker (for oil bath)
- High-boiling point mineral oil or paraffin oil
- Thermometer (-10 to 150 °C range)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or thread for attachment
- Heat source (Bunsen burner or hot plate)

Procedure:

- A small volume (approximately 0.5 mL) of **2-pentenitrile** is placed into the small test tube.^[14]
- A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.^[14]
- The test tube is securely attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.^[13]

- The entire assembly is suspended in an oil bath (Thiele tube), making sure the rubber band is above the oil level to prevent degradation.[13]
- The oil bath is heated gently and gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[15]
- Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates the temperature is at or slightly above the boiling point.[14][15]
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. At this moment, the vapor pressure of the sample equals the atmospheric pressure.[13][15]

Determination of Density

Density, the mass per unit volume, is a fundamental property. For a volatile liquid like **2-pentenitrile**, precise measurement is crucial.

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Syringe or pipette

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance.
- The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration

mark, and the pycnometer is reweighed to determine the mass of the water. This step calibrates the exact volume of the pycnometer.

- The pycnometer is again cleaned and thoroughly dried.
- It is then filled with **2-pentenenitrile**, taking care to avoid air bubbles.
- The filled pycnometer is placed in the constant temperature bath to allow the liquid to reach the desired temperature. The volume is adjusted to the calibration mark.
- The pycnometer is removed from the bath, carefully dried on the outside, and weighed to determine the mass of the **2-pentenenitrile**.
- The density is calculated by dividing the mass of the **2-pentenenitrile** by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property useful for identification and purity assessment.^[2] An Abbe refractometer is commonly used for this measurement.^[8]

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Acetone or other suitable solvent for cleaning
- Lens tissue

Procedure:

- The refractometer is turned on, and the temperature is allowed to stabilize, typically at 20 °C, by the circulating water bath.^[2]

- The prism assembly is opened, and the surfaces of the upper and lower prisms are cleaned with a soft lens tissue and a few drops of acetone, then allowed to dry completely.[\[2\]](#)[\[8\]](#)
- A few drops of **2-pentenitrile** are placed on the surface of the lower prism using a clean dropper.[\[2\]](#)
- The prism assembly is closed and locked.
- While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.[\[2\]](#)
- The dispersion correction wheel is adjusted to eliminate any color fringe at the borderline, making the transition sharp and clear.[\[9\]](#)
- The main adjustment knob is used to align the borderline precisely with the center of the crosshairs in the eyepiece.[\[16\]](#)
- The refractive index value is then read directly from the instrument's scale or digital display.[\[16\]](#)

Determination of Solubility

Solubility provides insight into the polarity of a molecule. For quantitative determination, a precise amount of solute is mixed with a solvent until saturation is reached.

Apparatus:

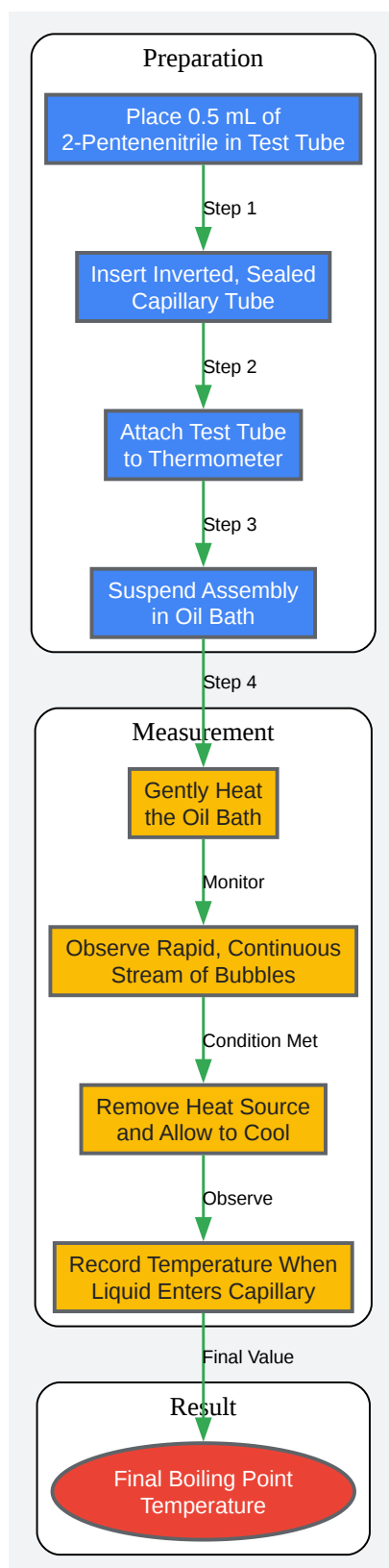
- Small test tubes or vials
- Graduated pipettes or syringes
- Analytical balance
- Vortex mixer or shaker
- Centrifuge (optional)

Procedure for Qualitative/Semi-Quantitative Solubility:

- A measured volume of the solvent (e.g., 1.0 mL of water) is placed in a small test tube.^[10]
- A small, measured amount of **2-pentenitrile** (e.g., 25 mg or 0.05 mL) is added to the test tube.^[7]
- The mixture is vigorously agitated using a vortex mixer or by shaking for a set period to ensure thorough mixing.^{[7][10]}
- The mixture is allowed to stand and observed for any undissolved liquid. If the **2-pentenitrile** has completely dissolved, it is considered soluble at that concentration.
- If undissolved liquid remains, it is considered sparingly soluble or insoluble. For a more quantitative measure, small, incremental amounts of the solute are added until saturation is observed (i.e., a separate phase persists after thorough mixing). The total amount of solute dissolved is then recorded.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of a liquid's boiling point using the capillary method.



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Caption: Workflow for Boiling Point Determination.

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